1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one

Description

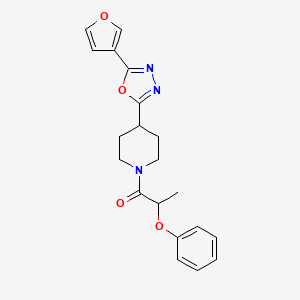

This compound is a heterocyclic organic molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a furan-3-yl group at position 3. The propan-1-one moiety is further modified with a phenoxy group at position 4. The furan-3-yl substituent may confer unique electronic and steric properties, influencing its interaction with biological targets compared to other aryl-substituted analogs.

Properties

IUPAC Name |

1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-14(26-17-5-3-2-4-6-17)20(24)23-10-7-15(8-11-23)18-21-22-19(27-18)16-9-12-25-13-16/h2-6,9,12-15H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIASYOELBUSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=COC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a key player in inflammation.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activation. This inhibition is achieved through the repression of the IKKα and IKKβ phosphorylations , which are key components of the PI3K pathway.

Biochemical Pathways

The compound affects the PI3K/AKT/NF-κB signaling pathway . This pathway is crucial in cellular responses to diverse cellular stimuli. The compound’s inhibition of PI3K leads to a significant suppression of this pathway, thereby affecting the downstream effects such as the production of pro-inflammatory cytokines.

Result of Action

The compound’s action results in a significant reduction in the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. This suggests that the compound has potent anti-inflammatory effects.

Biological Activity

The compound 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a furan ring, an oxadiazole moiety, and a piperidine group. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole and furan rings exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that our compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to increased cell death.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus using a microdilution method. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, demonstrating substantial antimicrobial activity compared to standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Ampicillin | 16 | Antimicrobial |

Study 2: Anticancer Properties

A recent study assessed the anticancer effects of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The oxadiazole moiety may act as a competitive inhibitor for enzymes involved in bacterial metabolism.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascade activation is critical for its anticancer effects.

- Cytokine Modulation : The reduction in pro-inflammatory cytokine levels suggests an immunomodulatory role.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the oxadiazole substituents, core scaffolds, and functional groups. Key comparisons include:

Key Observations:

- Substituent Impact: The furan-3-yl group in the target compound may enhance π-π stacking interactions compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 4c ) or polar groups (e.g., 2-hydroxyphenyl in antimicrobial derivatives) .

- Core Scaffold Differences: Piperidine-containing derivatives (e.g., AZD8835) often exhibit improved pharmacokinetic properties, such as metabolic stability, compared to phenyl-propanone analogs .

- Biological Activity: While 4c demonstrated anti-inflammatory activity (62% edema inhibition at 50 mg/kg), furan-substituted analogs like the target compound may prioritize different targets due to furan’s electron-rich nature .

Pharmacological and Computational Insights

- Antimicrobial Activity: Oxadiazoles with hydroxyphenyl substituents (e.g., 9a–b ) showed MIC values of 8–16 µg/mL against S. aureus and E. coli . The furan-3-yl group’s reduced polarity may limit antimicrobial efficacy unless paired with hydrophilic moieties.

- Kinase Inhibition: AZD8835’s oxadiazole-piperidine scaffold achieved nanomolar IC₅₀ values for PI3Kα/δ, highlighting the importance of heterocyclic spatial arrangement . The target compound’s phenoxy group could modulate kinase selectivity if tested.

- Molecular Docking: Tankyrase inhibitors with oxadiazole-thiazolidinone hybrids (e.g., docking scores of 9.3) emphasize the role of oxadiazole in hydrogen bonding . The furan ring’s oxygen may similarly interact with catalytic residues in target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.